Cidofovir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Aqueous solubility >=170 mg/ml @ pH 6-8

1.15e+01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Activity: Targeting CMV and Other Viruses

Cidofovir's primary research application lies in its antiviral properties. It has been extensively studied for its effectiveness against Cytomegalovirus (CMV), a herpesvirus that can cause serious illness in immunocompromised individuals. Studies have shown cidofovir to be a potent inhibitor of CMV replication, particularly in patients with conditions like AIDS and following organ transplantation [].

Research is also ongoing to explore the use of cidofovir against other viral infections, including those caused by Adenovirus, Polyomavirus BK, and certain types of human papillomavirus (HPV) [].

Cidofovir is an antiviral medication primarily utilized in the treatment of cytomegalovirus (CMV) retinitis, particularly in patients with acquired immune deficiency syndrome (AIDS). Marketed under the brand name Vistide, it functions by inhibiting viral DNA synthesis, thereby preventing the replication of viruses. Cidofovir is administered intravenously and is typically used in conjunction with probenecid, which helps mitigate potential nephrotoxicity associated with the drug .

Chemical Structure

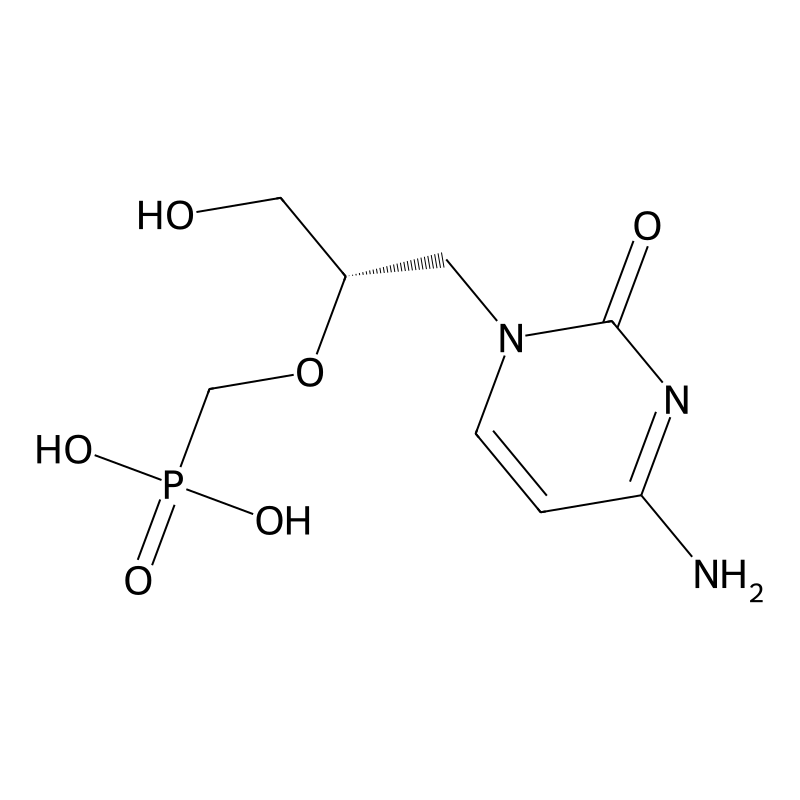

The chemical formula for cidofovir is , and its IUPAC name is {[(2S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methylphosphonic\acid . The compound's unique structure includes a phosphonic acid group, which is crucial for its antiviral activity.

Cidofovir undergoes phosphorylation to form its active metabolite, cidofovir diphosphate. This metabolite competes with deoxycytidine triphosphate for incorporation into viral DNA during replication, effectively terminating the elongation of viral DNA chains. The inhibition of viral DNA polymerases occurs at concentrations significantly lower than those required to inhibit human cellular DNA polymerases, showcasing its selectivity for viral targets .

Cidofovir exhibits broad-spectrum antiviral activity, particularly against various human herpesviruses, adenoviruses, poxviruses (including smallpox), and human papillomavirus. Its mechanism involves selective inhibition of viral DNA polymerases, which is critical for the replication of these viruses. Although it also inhibits human polymerases, this effect is considerably weaker, making cidofovir a valuable therapeutic option for viral infections without severely impacting human cells .

Cidofovir can be synthesized through a multi-step process involving a pyrimidone derivative and a protected derivative of glycidol. The synthesis typically requires careful control of reaction conditions to ensure the correct formation of the phosphonic acid moiety and the desired stereochemistry .

General Steps in Synthesis:- Formation of the pyrimidone derivative: This involves cyclization reactions that create the core structure.

- Attachment of glycidol: The glycidol derivative is introduced through nucleophilic substitution.

- Phosphorylation: The final step involves adding the phosphonic acid group to complete the cidofovir structure.

Cidofovir's primary application is in treating CMV retinitis in immunocompromised patients, particularly those with AIDS. It helps reduce the risk of blindness associated with this condition but does not cure the underlying infection. Additionally, cidofovir has been explored for use against other viral infections due to its broad-spectrum activity .

Cidofovir interacts with several other medications, necessitating careful management during treatment. Co-administration with probenecid is essential to reduce nephrotoxicity. Other notable interactions include:

- Antibiotics: Such as amikacin and gentamicin, which may increase the risk of kidney damage.

- Other antivirals: Including foscarnet and tenofovir alafenamide may alter cidofovir's efficacy or toxicity profiles .

Side Effects

Common side effects include nausea, vomiting, and potential kidney impairment. Serious adverse effects can include blood disorders and ocular complications such as iritis .

Several compounds exhibit similarities to cidofovir in terms of their antiviral mechanisms or chemical structures. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Brincidofovir | Prodrug of cidofovir | Enhanced oral bioavailability; designed to improve safety profile |

| Acyclovir | Inhibits viral DNA polymerase | Primarily effective against herpes simplex viruses; lower toxicity |

| Ganciclovir | Inhibits CMV DNA polymerase | Used mainly for CMV infections; higher risk of bone marrow suppression |

| Tenofovir | Nucleotide reverse transcriptase inhibitor | Primarily used for HIV; different mechanism targeting reverse transcription |

Uniqueness of Cidofovir

Cidofovir's unique phosphonic acid structure allows it to effectively inhibit a wide range of viruses while maintaining a relatively low impact on human cellular processes compared to other antivirals. Its specific action against CMV makes it particularly valuable in treating infections in immunocompromised patients .

Key Synthetic Pathways for Cidofovir Production

The synthesis of cidofovir involves several established synthetic routes, each with distinct advantages and challenges for industrial manufacturing. The most prominent approaches utilize chiral pool strategies starting from readily available enantiomerically pure building blocks [1] [2] [3].

Primary Synthetic Route via Epoxide Ring-Opening

The predominant industrial route begins with (R)-epoxy chloropropane and cytosine as starting materials [2] [4]. This pathway proceeds through a multi-step sequence involving epoxide protection, regiospecific ring-opening, and subsequent phosphonate introduction. The key advantage of this approach lies in the prevention of unwanted side reactions that occur when the oxirane ring opens prematurely due to the alkaline nature of the pyrimidine ring [4].

The synthetic sequence commences with the protection of (R)-epoxy chloropropane using benzyl alcohol or trityl chloride to generate protected epoxy intermediates [3]. The protected epoxide undergoes regioselective ring-opening with N-benzoylcytosine under basic conditions, typically employing sodium hydride in N,N-dimethylformamide at elevated temperatures of 105°C, yielding the ring-opened product in 82% yield [3].

Alternative Mitsunobu-Based Approach

A second major synthetic strategy employs the Mitsunobu reaction for coupling cyclic cidofovir intermediates with long-chain alcohols [1] [5]. This method utilizes triphenylphosphine and diisopropyl azodicarboxylate to facilitate the coupling reaction, followed by basic hydrolysis of the cyclic ester to afford the desired acyclic cidofovir derivatives [1]. While this approach offers good yields ranging from 32-85%, the harsh hydrolysis conditions (2 M sodium hydroxide at 80°C) can lead to decomposition of sensitive functional groups [6].

Stepwise Assembly Strategy

A third approach involves the stepwise assembly of the cidofovir molecule through independent synthesis of the glycosyl and base components, followed by their condensation [4]. This methodology allows for better control over stereochemistry and reduces the formation of regioisomeric by-products. The glycosyl part intermediate is prepared from epoxy halogenopropane and alcohol under Lewis acid catalysis, while the base portion is generated through benzoyl protection of cytosine [4].

[Image 1 would be inserted here showing the three major synthetic pathways]

Optimization of Epoxy Halopropane-Cytosine Condensation Reactions

The condensation between epoxy halopropane derivatives and cytosine represents a critical step in cidofovir synthesis, requiring careful optimization to achieve high yields while minimizing side product formation [2] [4].

Temperature and Solvent Effects

Extensive optimization studies have established that the condensation reaction proceeds optimally at temperatures between 50-150°C [4]. Lower temperatures result in incomplete conversion, while temperatures exceeding 150°C promote decomposition and side reactions. The choice of solvent significantly influences both reaction rate and selectivity. Polar aprotic solvents such as N,N-dimethylformamide, tetrahydrofuran, and toluene provide the best results, with N,N-dimethylformamide offering superior solubility for both reactants [4].

Ethyl acetate and methanol, while less effective as primary solvents, can be employed in mixed solvent systems to modulate reaction kinetics and facilitate product isolation [4]. The optimal solvent composition varies depending on the specific substitution pattern of the epoxy intermediate and the nature of the cytosine derivative.

Base Catalysis and Reaction Mechanism

The condensation reaction requires strong base catalysis to deprotonate the cytosine nitrogen and facilitate nucleophilic attack on the epoxide [2] [4]. Sodium hexamethyldisilazane has emerged as the preferred base due to its ability to generate the requisite nucleophilic species without causing extensive side reactions [2]. Alternative bases such as sodium hydride and potassium tert-butoxide have been employed, but these often lead to increased formation of N-alkylated side products [4].

The reaction mechanism proceeds through initial deprotonation of cytosine at the N1 position, followed by S~N~2 displacement of the epoxide. The regioselectivity of ring-opening is governed by both steric and electronic factors, with attack typically occurring at the less substituted carbon atom [3].

Reaction Time and Yield Optimization

Kinetic studies have demonstrated that optimal reaction times range from 10-20 hours [4]. Shorter reaction periods result in incomplete conversion, while extended reaction times lead to increased formation of elimination products and other side reactions. The reaction can be monitored by gas chromatography to determine completion [4].

Under optimized conditions, yields of 77-82% can be consistently achieved for the condensation step [4] [3]. The major impurities arise from competing elimination reactions and bis-alkylation of cytosine, both of which can be minimized through careful control of reaction temperature and base stoichiometry.

[Image 2 would be inserted here showing the reaction mechanism and optimization parameters]

Role of Phosphorylation Intermediates in Stepwise Synthesis

The introduction of the phosphonate functionality represents one of the most challenging aspects of cidofovir synthesis, requiring the use of specialized phosphorylating agents and carefully controlled reaction conditions [1] [5] [2].

Diethyl Tosyloxymethylphosphonate Method

The most widely employed phosphorylation strategy utilizes diethyl p-tosyloxymethylphosphonate as the phosphorylating agent [2] [4]. This reagent reacts with the secondary alcohol of the protected cidofovir intermediate under basic conditions to form the key phosphonate linkage. The reaction is typically conducted in the presence of sodium hexamethyldisilazane at temperatures ranging from room temperature to 50°C [2].

The mechanism involves initial deprotonation of the secondary alcohol, followed by S~N~2 displacement of the tosylate group by the alkoxide nucleophile. This approach provides good yields of 78-91% and exhibits excellent regioselectivity [2] [4]. The resulting diethyl phosphonate ester serves as a protected form of the final phosphonic acid functionality.

Direct Phosphonate Esterification

An alternative approach employs direct esterification of cidofovir intermediates with phosphonic acid derivatives using coupling reagents such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and N,N-diisopropylethylamine [5] [6]. This method allows for the introduction of various alkyl and alkoxyalkyl groups, enabling the synthesis of prodrug derivatives with enhanced bioavailability.

The coupling reaction is typically performed in N,N-dimethylformamide at 40°C for extended reaction periods of 48 hours [5]. While yields are generally lower (7-40%) compared to the tosyloxymethylphosphonate method, this approach offers greater flexibility in terms of the phosphonate ester groups that can be introduced [5] [6].

Cyclic Phosphonate Formation

The formation of cyclic cidofovir derivatives represents an important synthetic transformation that provides access to compounds with reduced nephrotoxicity [7] [8]. The cyclization reaction involves heating acyclic cidofovir derivatives in aqueous sodium hydroxide (2 M) at 80°C until completion [6].

The mechanism proceeds through intramolecular nucleophilic attack of the primary alcohol on the phosphorus center, with concomitant elimination of the alkoxy group. Yields for this transformation typically range from 32-85%, depending on the nature of the starting material and reaction conditions [6]. The resulting cyclic phosphonate can be further functionalized through ring-opening reactions under mild basic conditions [6].

Deprotection Strategies

The final step in cidofovir synthesis involves the removal of all protecting groups to reveal the free phosphonic acid functionality [2] [4]. The most commonly employed deprotection method utilizes trimethylsilyl bromide to cleave the phosphonate ester groups, followed by treatment with hydrochloric acid to remove the benzoyl protecting group from cytosine [2] [4].

This two-step deprotection sequence must be carefully controlled to avoid phosphonate hydrolysis and cytosine degradation. The trimethylsilyl bromide treatment is typically conducted at temperatures between -20°C and 20°C to minimize side reactions [4]. Under optimized conditions, overall yields of 56-78% can be achieved for the deprotection sequence [2] [4].

[Image 3 would be positioned here illustrating the phosphorylation mechanisms and intermediates]

Analytical Quality Control: High-Performance Liquid Chromatography Protocols for Impurity Profiling

The analytical control of cidofovir manufacturing requires sophisticated High-Performance Liquid Chromatography methods capable of separating and quantifying both the active pharmaceutical ingredient and its related impurities [9] [10] [11] [12].

Chromatographic System Development

The development of suitable High-Performance Liquid Chromatography methods for cidofovir analysis presents unique challenges due to the polar and acidic nature of the compound [9]. Cidofovir contains both phosphonic acid and cytosine functionalities, resulting in strong electrostatic interactions with conventional silica-based stationary phases [9].

The most successful analytical approaches employ C18 reversed-phase columns with specialized mobile phase compositions designed to suppress unwanted interactions [9] [10] [11]. Column dimensions of 250 × 4.6 mm with 5 μm particle size have become standard for most applications [9] [10]. The selection of mobile phase pH is critical, with values ranging from 4.5 to 9.2 depending on the specific analytical requirements [9] [11] [13].

Mobile Phase Optimization

Three distinct mobile phase strategies have emerged from the literature for cidofovir analysis [9] [10] [11]. The first approach utilizes a simple methanol-water system (20:80, v/v) with pH adjustment to 6.2 using sodium hydroxide [9]. This method provides adequate separation for bulk drug analysis but lacks the resolution necessary for comprehensive impurity profiling.

The second strategy employs acetonitrile and citric acid buffer (60:40, v/v) at pH 5.5 [11]. This system offers improved peak shape and better separation of closely related impurities, making it suitable for method validation and stability studies [11].

The most sophisticated approach, adopted by the United States Pharmacopeia, utilizes a complex buffer system containing dibasic ammonium phosphate and tetrabutylammonium phosphate at pH 9.2 [13]. This method provides excellent separation of all known cidofovir impurities and serves as the reference standard for regulatory compliance [13].

Detection and Quantification Parameters

Ultraviolet detection at wavelengths between 260-270 nm provides optimal sensitivity for cidofovir and its impurities [9] [10] [11]. The choice of detection wavelength depends on the specific analytes of interest, with 270 nm offering maximum absorption for the cytosine chromophore [9]. Flow rates of 1.0 mL/min are standard across all methods, providing adequate resolution while maintaining reasonable analysis times [9] [10] [11].

Method validation parameters consistently meet International Conference on Harmonisation guidelines, with linearity ranges typically spanning 2-150 μg/mL [9] [10]. Limits of detection and quantification range from 0.067-0.290 μg/mL and 0.205-0.740 μg/mL, respectively [10] [11]. Precision studies demonstrate relative standard deviation values below 2% for both intra-day and inter-day measurements [9] [10].

Impurity Identification and Characterization

Comprehensive impurity profiling has identified six major process-related impurities that require monitoring during cidofovir manufacturing [13] [14] [15]. These impurities arise from various sources including incomplete synthesis reactions, degradation processes, and stereochemical impurities [13].

Cidofovir Related Compound A represents the monoethyl phosphonate ester resulting from incomplete dealkylation during the final deprotection step [13] [16]. This impurity elutes at a relative retention time of 0.54 and must be controlled to levels not exceeding 0.15% [13]. The compound exhibits a relative response factor of 0.74, requiring correction during quantitative analysis [13].

Cidofovir Related Compound B corresponds to the diethyl phosphonate ester and represents residual starting material from the phosphorylation reaction [13]. With a relative retention time of 0.63 and acceptance criteria of not more than 0.15%, this impurity requires careful monitoring throughout the manufacturing process [13].

The diol analog impurity arises from hydrolysis side reactions and lacks the phosphonate functionality entirely [13]. This compound elutes early in the chromatogram (relative retention time 0.30) and demonstrates a relative response factor of 1.3 [13].

The uracil analog represents a base substitution impurity formed during synthesis when uracil replaces cytosine in the condensation reaction [13] [17]. This impurity elutes at a relative retention time of 1.4 and requires specialized detection due to its altered ultraviolet absorption characteristics [13].

Bromo cidofovir results from halogen exchange reactions during synthesis and represents one of the most challenging impurities to control [13] [18] [19] [20]. With a relative retention time of 2.0, this compound requires stringent control measures to maintain levels below 0.15% [13].

The enantiomeric impurity represents the most critical quality control challenge, as the R-enantiomer of cidofovir lacks antiviral activity [3]. Specialized chiral High-Performance Liquid Chromatography methods using copper sulfate and L-phenylalanine mobile phase additives are required for enantiomeric purity determination [13].

Method Validation and Regulatory Compliance

All analytical methods undergo rigorous validation following International Conference on Harmonisation Q2(R1) guidelines [9] [10] [11]. System suitability requirements include resolution criteria of not less than 1.5 between critical peak pairs and relative standard deviation limits of not more than 5% for replicate injections [13].

Robustness testing demonstrates method reliability across variations in mobile phase composition, column temperature, and flow rate [9]. The methods exhibit excellent stability characteristics, with prepared solutions remaining stable at room temperature for up to 8 hours [13].

Quality control laboratories implementing these methods must maintain appropriate reference standards for all identified impurities [14] [13]. Traceability to pharmacopeial standards is established through certificate of analysis documentation and regular recalibration procedures [14].

Cidofovir exhibits distinctive pharmacokinetic characteristics that reflect its unique chemical structure as an acyclic nucleoside phosphonate analog. Following intravenous administration, cidofovir demonstrates dose-proportional pharmacokinetics across the therapeutic dose range of 1.0 to 10.0 milligrams per kilogram of body weight [1] [2]. The compound displays a biexponential decline in serum concentrations with an overall mean terminal elimination half-life of 2.6 ± 1.2 hours in human immunodeficiency virus-infected patients [1] [3].

The distribution characteristics of cidofovir are particularly noteworthy, with a steady-state volume of distribution of approximately 500 milliliters per kilogram, suggesting distribution into total body water [1] [2]. This distribution pattern indicates that cidofovir remains primarily within the extracellular fluid compartment rather than accumulating extensively in intracellular spaces during initial distribution phases [4]. The relatively modest volume of distribution reflects the hydrophilic nature of the phosphonate moiety, which limits passive membrane permeability and cellular uptake [5] [6].

Cellular uptake of cidofovir occurs through a specialized mechanism distinct from conventional nucleoside transport systems. The compound enters cells via fluid-phase endocytosis, a temperature-dependent process that is significantly slower than nucleoside carrier-mediated transport [7] [8] [6]. This endocytic uptake mechanism has been characterized in multiple cell systems, including Vero cells, where cidofovir uptake kinetics closely parallel those of sucrose, a well-established marker for fluid-phase endocytosis [6]. The uptake process is markedly temperature-sensitive, with substantially reduced rates at 27°C compared to 37°C and near-complete inhibition at 4°C [6].

The efficiency of cellular uptake represents a significant limitation for cidofovir bioavailability at the cellular level. Studies comparing cidofovir with its lipophilic prodrug derivatives demonstrate that standard cidofovir exhibits 11- to 23-fold lower cellular uptake compared to modified formulations designed to enhance membrane permeability [5] [9] [10]. This limitation in cellular penetration necessitates higher systemic concentrations to achieve therapeutic intracellular levels of the active metabolite.

Protein binding of cidofovir is minimal, with less than 0.5% of the compound bound to plasma proteins [11] [12]. This low protein binding facilitates rapid equilibrium between bound and free drug fractions and contributes to the compound's relatively predictable pharmacokinetic behavior across different patient populations.

Metabolic Activation via Cellular Phosphorylation Mechanisms

The conversion of cidofovir to its pharmacologically active diphosphate form represents a critical determinant of antiviral efficacy. Unlike conventional nucleoside analogs that require three phosphorylation steps for activation, cidofovir requires only two phosphorylation reactions due to the presence of its inherent phosphonate group [7] [13]. This reduced phosphorylation requirement provides cidofovir with independence from viral kinases, distinguishing it from compounds such as ganciclovir that depend on virus-encoded enzymes for initial activation [14].

The first phosphorylation step involves conversion of cidofovir to cidofovir monophosphate through the action of pyrimidine nucleoside monophosphate kinase [15] [13]. This enzyme, purified from human liver, demonstrates specific kinetic parameters for cidofovir phosphorylation, with a Michaelis constant (Km) of 2.10 ± 0.18 millimolar and a maximum velocity (Vmax) of 1.10 ± 0.05 micromoles per minute per milligram of enzyme [15]. While cidofovir serves as a substrate for this enzyme, it exhibits substantially lower phosphorylation efficiency compared to natural pyrimidine nucleoside monophosphates such as cytidine monophosphate, uridine monophosphate, and deoxycytidine monophosphate [15].

The second phosphorylation step, converting cidofovir monophosphate to the active cidofovir diphosphate, can be catalyzed by multiple cellular enzymes. Pyruvate kinase demonstrates the highest phosphorylation efficiency for cidofovir monophosphate based on Vmax/Km ratios determined with purified human enzymes [15]. Additional enzymes capable of catalyzing this second phosphorylation include creatine kinase and nucleoside diphosphate kinase, providing redundant pathways for metabolic activation [15] [13].

Cytomegalovirus infection significantly enhances the cellular phosphorylation capacity for cidofovir. Following cytomegalovirus infection of human lung fibroblasts, the intracellular activities of pyrimidine nucleoside monophosphate kinase, pyruvate kinase, creatine kinase, and nucleoside diphosphate kinase increase by 2-fold, 1.3-fold, 3-fold, and 5-fold, respectively [15]. This enhancement results in approximately 20-fold and 8-fold increases in intracellular levels of cidofovir monophosphate and cidofovir diphosphate, respectively, in infected cells compared to uninfected controls [15].

An alternative metabolic pathway involves the formation of cidofovir phosphate-choline through the action of choline phosphate cytidyltransferase [7] [8]. This enzyme catalyzes the reaction between cidofovir diphosphate and choline phosphate to form the cidofovir phosphate-choline adduct plus pyrophosphate [6]. The cidofovir phosphate-choline species demonstrates an exceptionally long intracellular half-life of 87 hours, potentially serving as an intracellular reservoir for sustained antiviral activity [7] [16].

The intracellular half-lives of cidofovir metabolites provide the mechanistic basis for the compound's prolonged antiviral effects. Cidofovir diphosphate, the primary active metabolite, persists within cells with a half-life ranging from 17 to 65 hours across different cell systems [7] [16]. This extended intracellular persistence allows for infrequent dosing regimens and sustained antiviral activity following drug administration.

Renal Clearance Dynamics and Tubular Secretion Pathways

Renal elimination represents the predominant clearance mechanism for cidofovir, with approximately 90% of an intravenous dose recovered unchanged in urine within 24 hours [1] [2]. The total clearance of cidofovir from serum averages 148 ± 25 milliliters per hour per kilogram, which closely approximates the renal clearance of 129 ± 42 milliliters per hour per kilogram [1]. This correlation between total and renal clearance indicates minimal non-renal elimination pathways and confirms that kidneys serve as the primary route of cidofovir elimination.

The renal clearance of cidofovir significantly exceeds the baseline creatinine clearance in the same patients (83 ± 21 milliliters per hour per kilogram), providing definitive evidence for active tubular secretion as a major component of renal elimination [1] [2]. The renal clearance to creatinine clearance ratio of approximately 1.55 quantifies the contribution of active secretion beyond passive glomerular filtration [12].

Active tubular secretion of cidofovir occurs through organic anion transporter 1 (OAT1)-mediated uptake at the basolateral membrane of proximal tubular cells [12] [17]. This transporter-mediated uptake represents the rate-limiting step in renal elimination, as cidofovir accumulates within proximal tubular cells to concentrations exceeding 1000-fold higher than plasma levels by 120 hours post-administration [18]. The preferential accumulation in renal tissue underlies both the nephrotoxic potential of cidofovir and the rationale for concurrent probenecid administration.

Pharmacokinetic studies in patients with varying degrees of renal insufficiency demonstrate a strong correlation between creatinine clearance and cidofovir clearance. The relationship can be described by the regression equation: cidofovir clearance (milliliters per minute per kilogram) = 0.94 × creatinine clearance (milliliters per minute per kilogram) + 0.064, with a correlation coefficient (r²) of 0.91 [19]. This predictable relationship necessitates aggressive dose reduction in patients with impaired renal function to maintain comparable drug exposure.

The tubular secretion process involves both uptake and efflux components. While OAT1 mediates the basolateral uptake of cidofovir into proximal tubular cells, the subsequent secretion into the tubular lumen occurs at a slower rate than uptake [20]. This kinetic imbalance results in intracellular accumulation of cidofovir within proximal tubular epithelium, contributing to the nephrotoxic profile of the compound. The relatively slow secretion into urine compared to uptake from blood creates an extended intracellular residence time that underlies the mechanism of renal toxicity.

Studies using radiolabeled cidofovir in animal models provide additional insights into renal handling mechanisms. In rabbits, autoradiographic analysis reveals preferential localization of cidofovir within the renal cortex, with concentrations in cortical tissue substantially higher than in other kidney regions [21]. The cortical localization pattern is consistent with proximal tubular cell accumulation and supports the role of active transport in determining tissue distribution.

Probenecid-Mediated Modulation of Excretion Kinetics

Probenecid, a competitive inhibitor of organic anion transporters, significantly modifies the renal clearance dynamics of cidofovir through selective inhibition of tubular secretion mechanisms [1] [21]. The interaction between probenecid and cidofovir demonstrates dose-dependent characteristics, with differential effects observed across the cidofovir dose range used clinically.

At lower cidofovir doses of 3.0 milligrams per kilogram, concomitant probenecid administration produces no significant alteration in pharmacokinetic parameters. The total clearance remains essentially unchanged at 125 ± 38 milliliters per hour per kilogram compared to 148 ± 25 milliliters per hour per kilogram without probenecid [1]. This lack of effect at lower doses suggests that the organic anion transport system is not saturated and maintains sufficient capacity for cidofovir elimination despite probenecid competition.

However, at higher cidofovir doses of 5.0 and 7.5 milligrams per kilogram, probenecid demonstrates significant inhibitory effects on renal clearance. Under these conditions, probenecid reduces the renal clearance of cidofovir to levels approaching glomerular filtration rate, effectively blocking the active tubular secretion component [1] [2]. The renal clearance decreases to approximately 82 ± 40 milliliters per hour per kilogram, which closely matches the baseline creatinine clearance values in the same patients.

The mechanism of probenecid inhibition involves competitive antagonism at the OAT1 transporter site on the basolateral membrane of proximal tubular cells [12] [17]. Probenecid demonstrates a competitive inhibition constant of approximately 15.86 micrograms per milliliter for organic anion transport, and clinical dosing regimens achieve plasma concentrations 4-fold higher than this inhibitory threshold [12]. This level of systemic exposure ensures adequate inhibition of cidofovir uptake into proximal tubular cells.

Animal studies provide detailed mechanistic insights into probenecid effects on cidofovir distribution and elimination. In rabbits receiving concomitant probenecid, radioactivity in kidney tissue at 15 minutes post-dose decreases by 70%, while plasma levels increase by 65% compared to cidofovir alone [21]. These reciprocal changes in tissue and plasma concentrations confirm that probenecid blocks the uptake of cidofovir into renal tissue while increasing systemic exposure.

The time course of probenecid effects demonstrates temporal variability, with the most pronounced inhibition occurring during the initial distribution phase. The estimated elimination half-life of cidofovir from kidney tissue increases from 11 hours without probenecid to 16 hours with probenecid co-administration [21]. This prolongation reflects the reduced rate of cidofovir uptake into renal tissue, allowing for more gradual equilibration between plasma and tissue compartments.

Autoradiographic studies reveal that probenecid specifically reduces cidofovir accumulation in the renal cortex by approximately 50% at 30 minutes post-dose, while having minimal effects on drug distribution to other organs [21]. This selective reduction in cortical accumulation provides the mechanistic basis for probenecid's nephroprotective effects during cidofovir therapy.

The clinical implications of probenecid-cidofovir interactions extend beyond simple pharmacokinetic modifications. By blocking tubular secretion, probenecid simultaneously reduces nephrotoxic accumulation in proximal tubular cells while increasing systemic drug exposure [17] [20]. This dual effect creates a paradoxical situation where nephroprotection is achieved despite increased plasma concentrations, as much as 2-fold higher than observed with cidofovir alone.

Purity

Physical Description

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -3.3 @ pH 7.1

-3.9

Appearance

Melting Point

480 °C

Storage

UNII

Related CAS

Drug Indication

FDA Label

Vistide is indicated for the treatment of cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome (AIDS) and without renal dysfunction. Vistide should be used only when other agents are considered unsuitable. ,

Livertox Summary

Drug Classes

Therapeutic Uses

Cidofovir has been used for the management of acyclovir-resistant herpes simplex virus (HSV-1 and HSV-2) infections in immunocompromised patients.

The role, if any, of cidofovir in the treatment of smallpox remains to be determined. Cidofovir is active in vitro against poxviruses, including variola virus (the causative agent of smallpox) and has in vivo activity in mice against cowpox and vaccinia virus. Although limited in vitro and in vivo data suggest that cidofovir might prove useful in preventing smallpox infection if administered within 1-2 days after exposure, there currently is no evidence that the antiviral would be more effective than vaccination in this early period.

Topical cidofovir gel eliminates virus shedding and lesions in some HIV-infected patients with acyclovir-resistant mucocutaneous HSV infections and has been use in treating anogenital warts and molluscum contagiosum in immunocompromised patients and cervical intraepithelial neoplasia in women. Intralesional cidofovir induces remission in adults or chlidren with respiratory papillomatosis.

For more Therapeutic Uses (Complete) data for CIDOFOVIR (15 total), please visit the HSDB record page.

Pharmacology

Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors

J05AB12 - Cidofovi

Mechanism of Action

Cidofovir diphosphate exerts its antiviral effect by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of cidofovir diphosphate is highly selective because of its greater affinity for viral DNA polymerases than for human DNA polymerases. /Cidofovir diphosphate/

Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes. Cidofovir diphosphate stop replication of viral DNA by competitive inhibition of viral DNA polymerase, incorporation and termination of the growing viral DNA chain, and inactivation of the viral DNA polymerase. /Cidofovir diphosphate/

Cidofovir /is an/ ... acyclic phosphonate analog of deoxynucleoside monophosphate. /This cmpd/ undergoes intracellular activation to form diphosphates that are potent inhibitors of viral DNA polymerases. Cidofovir has broad spectrum antiviral activity against herpesviruses, papillomaviruses and poxviruses.

Other CAS

149394-66-1

Absorption Distribution and Excretion

537 ± 126 mL/kg [VISTIDE ADMINISTERED WITHOUT PROBENECID]

410 ± 102 mL/kg [VISTIDE ADMINISTERED WITH PROBENECID]

179 +/- 23.1 mL/min/1.73 m2 [WITHOUT PROBENECID]

148 +/- 38.8 mL/min/1.73 m2 [WITH PROBENECID]

Volume of distribution is 537 ml/kg without concurrent probenecid administration and 410 ml/kg with concurrent probenecid administration.

Concentrations of cidofovir were undetectable 15 minutes after the end of a 1 hour infusion in one patient who had a corresponding serum concentration of 8.7 ug/mL.

Renal (without concurrent probenecid administration): Approximately 80 to 100% of an administered cidofovir dose was recovered unchanged in the urine within 24 hours.

Cidofovir is dianionic at physiological pH and have low oral bioavailability in animals and humans. After intravenous administration to HIV-infected patients, the pharmacokinetics of /cidofovir is/ independent of dose and are consistent with preclinical data. Systemic exposure is proportional to the intravenous dose and /the drug is cleared/ by the kidney and excreted extensively as unchanged drug in the urine. Intracellular activation of a small fraction (< 10%) of the dose by cellular kinases leads to prolonged antiviral effects that are not easily predicted from conventional pharmacokinetic studies. The observed rate of elimination of cidofovir ... from the serum may not reflect the true duration of action of these drugs, since the antiviral effect is dependent on concentrations of the active phosphorylated metabolites that are present within cells. For /cidofovir/, > 90% of an iv dose is recovered unchanged in the urine over 24 hours.

This study was undertaken to evaluate the intravitreal and plasma concentrations of cidofovir (HPMPC) after intravitreal and intravenous administration in AIDS patients with cytomegalovirus retinitis. Cohort series; undiluted vitreous and blood were collected from 9 patients at the time of pars plana vitrectomy. Vitreous samples from 9 eyes of 9 patients and plasma samples from 4 patients were assayed with high-performance liquid chromatography to determine cidofovir levels. The only eye that had a detectable vitreous concentration (673.7 ng/ml) was injected with 20 microg 24 hours prior to the surgery. The remaining samples including plasma were below the detection point of the assay (100 ng/ml) and were injected between 5 and 40 days prior to sampling. The intravitreal concentration of cidofovir in humans is consistent with pharmacokinetics data in laboratory animals, and suggests that the long duration of antiviral effect (1-3 months) in clinical trials is due to a prolonged intracellular half-life in retinal tissue.

Metabolism Metabolites

This study was designed to evaluate the intraocular distribution and metabolism of the antiviral nucleotide analogs cidofovir and cyclic 1-[(S)-3-hydroxy-2-(phosphonomethoxy) propyl]cytosine (HPMPC) in New Zealand white rabbits following intravitreal administration. ...Male rabbits received either 14C-cidofovir or 14C-cyclic HPMPC by intravitreal injection into both eyes (50 micrograms/eye, 11 microCi/eye). Two animals/group were sacrificed at 24, 48, 72 or 240 hr post-dose. Ocular tissues, kidney and liver were oxidized to determine total radioactivity and metabolites were determined by HPLC. ...At 24 hr post-dose, total radioactivity was 9.96 and 5.18 micrograms-equiv/g for cidofovir and cyclic HPMPC, respectively, in vitreous and 20.9 and 3.54 micrograms-equiv/g, respectively, in retina. Although the initial vitreal clearance was 2-fold faster for the cyclic analog, the estimated terminal elimination half-lives in vitreous (42 hr) and in retina (66-77 hr) were similar for both drugs. By 240 hr post-dose, radioactivity in all ocular tissues was approx ten-fold higher for cidofovir. Radioactivity in vitreous at 240 hr after intravitreal dosing with either drug contained cidofovir, cyclic HPMPC and cidofovir-phosphocholine. ...The long retinal half-life observed presumably reflects formation of phosphorylated cidofovir within retinal cells. Cidofovir achieved a ten-fold higher level of phosphorylated drug in retina than cyclic HPMPC. Therefore, intravitreal cidofovir may be expected to suppress progression of retinitis for a longer period than an equivalent intravitreal dose of cyclic HPMPC. The intravitreal half-life of cidofovir was 20-fold longer than that of ganciclovir in the same animal model.

Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes.

Wikipedia

Drug Warnings

.... Because evidence from clinical trials indicates that previous exposure to foscarnet may increase the risk of cidofovir-related nephrotoxicity, patients treated previously with foscarnet should receive cidofovir only when the potential benefits exceed the possible risks.

Patients should be advised that cidofovir therapy is not curative, and that progression of their retinitis is possible during or following therapy with the drug.

Safety and efficacy of cidofovir in geriatric patients older than 60 years of age have not been established. Because geriatric patients frequently have reduced glomerular filtration, particular attention should be paid to monitoring renal function prior to and during cidofovir therapy in this age group, and doses of the drug should be modified in response to changes in renal function that occur during therapy.

For more Drug Warnings (Complete) data for CIDOFOVIR (20 total), please visit the HSDB record page.

Biological Half Life

...Male rabbits received either 14C-cidofovir ...by intravitreal injection into both eyes (50 micrograms/eye...). ...The estimated terminal elimination half-lives /were/ in vitreous (42 hr) and in retina (66-77 hr)... .

...Levels of cidofovir in serum following iv infusion were dose proportional over the dose range of 1.0-10.0 mg/kg bw and declined biexponentially with an overall mean +/- standard deviation terminal half-life of 2.6 +/- 1.2 hr (n=25).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Clinical Laboratory Methods

Interactions

Placement of a ganciclovir ocular implant in patients receiving IV cidofovir has resulted in profound hypotony in some patients, and some clinicians suggest that IV cidofovir not be administered within one month before or after placement of a ganciclovir ocular implant.

Stability Shelf Life

Dates

2: Philippe M, Ranchon F, Gilis L, Schwiertz V, Vantard N, Ader F,

3: Santesteban R, Feito M, Mayor A, Beato M, Ramos E, de Lucas R. Trichodysplasia

4: Ledbetter EC, Spertus CB, Pennington MR, Van de Walle GR, Judd BE, Mohammed

5: Aitken SL, Zhou J, Ghantoji SS, Kontoyiannis DP, Jones RB, Tam VH, Chemaly RF.

6: Pozzuto T, Röger C, Kurreck J, Fechner H. Enhanced suppression of adenovirus

7: Moore E, Kovarik C. Intralesional cidofovir for the treatment of a plantar

8: Caruso Brown AE, Cohen MN, Tong S, Braverman RS, Rooney JF, Giller R, Levin

9: San Giorgi MR, Tjon Pian Gi RE, Dikkers FG. The clinical course of recurrent

10: Rascon J, Verkauskas G, Pasauliene R, Zubka V, Bilius V, Rageliene L.

11: Jeffers-Francis LK, Burger-Calderon R, Webster-Cyriaque J. Effect of

12: Padilla España L, Del Boz J, Fernández-Morano T, Escudero-Santos I,

13: Lee SS, Ahn JS, Jung SH, Ahn SY, Kim JY, Jang HC, Kang SJ, Jang MO, Yang DH,

14: Liekens S, Noppen S, Gijsbers S, Sienaert R, Ronca R, Tobia C, Presta M. The

15: Lugthart G, Oomen MA, Jol-van der Zijde CM, Ball LM, Bresters D, Kollen WJ,

16: Zhang X, Wang R, Piotrowski M, Zhang H, Leach KL. Intracellular

17: Andrei G, Topalis D, De Schutter T, Snoeck R. Insights into the mechanism of

18: Tuğcu-Demiröz F, Acartürk F, Özkul A. Preparation and characterization of

19: Kim SJ, Kim K, Park SB, Hong DJ, Jhun BW. Outcomes of early administration of

20: Ma F, Nan K, Lee S, Beadle JR, Hou H, Freeman WR, Hostetler KY, Cheng L.